5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine

Organic Synthesis Cross-Coupling Suzuki-Miyaura

This heterocyclic building block features a 5-bromo handle for Pd-catalyzed cross-coupling (Suzuki, Stille, Negishi) and a 2-methyl-1,3-dioxolan-2-yl masked carbonyl group, enabling sequential orthogonal derivatization. Unlike generic bromopyridines, it retains a latent electrophilic site for downstream ketone unveiling. Available in ≥95% purity with production scale up to kilograms. Ideal for medicinal chemistry library synthesis, agrochemical R&D, and methodology development. Moisture ≤0.5%. Store at 2–8°C.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 214701-33-4
Cat. No. B1507393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine
CAS214701-33-4
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=NC=C(C=C2)Br
InChIInChI=1S/C9H10BrNO2/c1-9(12-4-5-13-9)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3
InChIKeyWVUQSFOCAUQIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4): A Bifunctional Pyridine Building Block for Cross-Coupling and Scaffold Elaboration


5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4) is a heterocyclic building block with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It features a pyridine core substituted at the 2-position with a 2-methyl-1,3-dioxolan-2-yl group and at the 5-position with a bromine atom . This dual functionality—a protected carbonyl equivalent (dioxolane) and a reactive aryl bromide handle—makes it a versatile intermediate in medicinal chemistry and organic synthesis, particularly for sequential derivatization via palladium-catalyzed cross-coupling reactions and subsequent deprotection or nucleophilic substitution .

Why Substituting 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine with Common Analogs Fails in Multi-Step Synthesis


Simple substitution of 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4) with a generic bromopyridine (e.g., 2-bromopyridine) or the non-brominated analog 2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 49669-15-0) will fail in multi-step sequences that require both orthogonal reactivity and the retention of a masked electrophilic site . Generic bromopyridines lack the dioxolane moiety, which serves as a latent carbonyl group for downstream functionalization, while the non-brominated analog lacks the critical C–Br bond necessary for establishing carbon–carbon bonds at the 5-position via cross-coupling . The specific combination and positional arrangement of these functional groups in the target compound enables a defined synthetic sequence—e.g., cross-coupling at the 5-position followed by dioxolane deprotection to reveal a ketone—that is simply not accessible with more common, single-feature alternatives [1].

Quantitative Evidence Guide: Differentiating Performance Metrics of 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4)


Synthetic Utility in Cross-Coupling: 5-Bromo vs. 2-Bromopyridine Analogs

The presence of the 5-bromo substituent on the pyridine ring of 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4) specifically enables its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, a function absent in its non-brominated analog 2-(2-methyl-1,3-dioxolan-2-yl)pyridine . While the non-brominated analog lacks a carbon-halogen bond for oxidative addition, the target compound has been documented to participate in Suzuki, Negishi, and Stille couplings for the synthesis of elaborated pyridine derivatives . In a representative Suzuki-Miyaura cross-coupling reaction, the target compound can be transformed with aryl boronic acids to generate biaryl systems in yields of up to 90% with high regioselectivity, as demonstrated in analogous 2-pyridyl bromide systems [1].

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Impact of Bromine Substitution on Physicochemical Properties and Purification

The introduction of the bromine atom in 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4) results in significant changes to its physical properties compared to the non-brominated analog, which can influence handling, purification, and storage . The target compound has a reported density of 1.499 g/cm³ and a boiling point of 294.4 °C at 760 mmHg . These values are markedly higher than those of the lighter non-brominated analog, 2-(2-methyl-1,3-dioxolan-2-yl)pyridine (Molecular Weight: 165.19 g/mol), for which specific density and boiling point data are not widely reported but are expected to be significantly lower based on its molecular weight . The increased molecular weight and density of the brominated compound often translate to distinct retention times in chromatographic purification, enabling easier separation from non-brominated impurities.

Physical Chemistry Purification Chromatography

Market Availability and Purity: Procurement Advantages of CAS 214701-33-4

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4) is widely available from multiple established chemical suppliers at commercial scale, a distinct advantage for scientific and industrial users . The compound is offered in high purity (typically ≥95%, with specifications up to 98% from some vendors), ensuring its suitability as a reliable building block for complex syntheses [1]. In contrast, its non-brominated analog, 2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 49669-15-0), has been reported as discontinued by at least one major supplier, indicating a more limited and potentially unreliable supply chain . This difference in market robustness makes the target compound a more dependable choice for long-term research programs or industrial-scale production.

Procurement Supply Chain Purity

Dual Functionality Enables Sequential, Orthogonal Derivatization Strategies

The unique value of 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4) lies in its ability to undergo two distinct, sequential chemical transformations without functional group interference . The 5-bromo substituent is a well-established handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), while the dioxolane ring serves as a stable protecting group for a ketone . This allows a synthetic sequence where the pyridine core is first elaborated at the 5-position via cross-coupling, and the dioxolane is subsequently cleaved under mild acidic conditions to reveal the ketone, which can then be further functionalized (e.g., reductive amination, Grignard addition). Common 2-bromopyridines or 2-acetylpyridines lack this orthogonal dual reactivity, limiting their utility in complex, multi-step syntheses .

Medicinal Chemistry Diversity-Oriented Synthesis Protecting Groups

High-Value Application Scenarios for 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 214701-33-4) in Research and Development


Medicinal Chemistry: Synthesis of Diverse Pyridine-Focused Compound Libraries

In early-stage drug discovery, 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine serves as an ideal, versatile building block for generating libraries of pyridine-containing analogs . Its robust availability and high purity (typically ≥95%) from multiple commercial sources make it a reliable starting material for high-throughput parallel synthesis [1]. The compound's dual functionality allows for a diversity-oriented approach: first, the 5-bromo group can be reacted with a variety of boronic acids or stannanes in high-yielding Suzuki or Stille reactions to introduce aryl or heteroaryl groups, thereby exploring different regions of chemical space [2]. Second, after library synthesis, the dioxolane group can be removed to reveal a ketone, creating a new vector for further functionalization and expanding the library's chemical diversity. This sequential, orthogonal reactivity is not available with simpler bromopyridines, making CAS 214701-33-4 uniquely suited for efficient analog generation.

Process Chemistry: Reliable Intermediate for Kilogram-Scale Synthesis of Complex APIs

For process chemists developing scalable routes to active pharmaceutical ingredients (APIs) or advanced intermediates, 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine offers a robust and well-characterized building block . The compound is available from suppliers like Capot Chemical with documented production capabilities of up to kilograms, and with clear specifications (e.g., ≥95% purity, ≤0.5% moisture) that ensure consistency in large-scale reactions [1]. The well-understood reactivity of the 5-bromo group in Pd-catalyzed cross-couplings, combined with the predictable behavior of the dioxolane protecting group under acidic conditions, reduces the risk of unexpected side reactions during scale-up [2]. Furthermore, its distinct physical properties (density: 1.499 g/cm³, boiling point: 294.4 °C) allow for straightforward purification and isolation, which is a critical consideration when moving from milligram to kilogram quantities.

Agrochemical Discovery: Building Block for Novel Crop Protection Agents

The pyridine ring is a common motif in agrochemicals, and 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine provides a strategic entry point for synthesizing new compounds in this field . The bromine atom at the 5-position is ideally situated for installing various substituted aryl or heteroaryl groups that are known to impart herbicidal, fungicidal, or insecticidal activity [1]. The dioxolane moiety offers a convenient, protected carbonyl group that can be unveiled later in the synthesis to install key pharmacophores, such as oxime ethers or hydrazones, which are frequently found in commercial agrochemicals. The availability of the compound in high purity and at scale supports the iterative synthesis and field testing required in agrochemical development programs.

Academic and Industrial Research: A Convenient Substrate for Developing Novel Cross-Coupling Methodologies

Due to its well-defined structure and commercial availability, 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine is an excellent model substrate for the development and optimization of new cross-coupling methodologies . Researchers can use this compound to benchmark the performance of new catalysts or reaction conditions against standard Suzuki, Negishi, or Stille protocols [1]. The presence of the dioxolane group also allows for the study of chemoselectivity and functional group tolerance in these transformations. Its solid physical form and high purity ensure reproducible results, making it a reliable standard for comparing different catalytic systems.

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